molecular formula C39H46N6O9S2 B13716486 Lissamine rhodamine B PEG3 azide

Lissamine rhodamine B PEG3 azide

Cat. No.: B13716486
M. Wt: 807.0 g/mol
InChI Key: VFNJFDPCTAAUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lissamine rhodamine B PEG3 azide, also known as Sulforhodamine B PEG3 azide, is a fluorescent reagent widely used in biological and chemical research. This compound is particularly valued for its ability to label alkyne-containing biological molecules through click chemistry. The fluorescence emission spectrum of this compound lies between those of tetramethylrhodamines and X-rhodamines, making it suitable for various imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lissamine rhodamine B PEG3 azide typically involves the reaction of Lissamine rhodamine B with a PEG3 azide linker. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper(I) bromide (CuBr) to facilitate the click chemistry reaction. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% .

Chemical Reactions Analysis

Types of Reactions

Lissamine rhodamine B PEG3 azide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for labeling applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include copper(I) bromide (CuBr) as a catalyst and dimethyl sulfoxide (DMSO) as a solvent. The reaction conditions are typically mild, with the reaction proceeding at room temperature .

Major Products

The major products formed from the reactions involving this compound are fluorescent conjugates, which are used for labeling and imaging applications in biological research .

Scientific Research Applications

Lissamine rhodamine B PEG3 azide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking within cells.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in cancer research for tracking drug delivery and distribution.

    Industry: Applied in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of Lissamine rhodamine B PEG3 azide involves its ability to undergo click chemistry reactions with alkyne-containing molecules. This reaction forms a stable triazole linkage, allowing the compound to label and track biological molecules effectively. The fluorescence properties of this compound enable visualization and imaging of the labeled molecules, facilitating various research applications .

Comparison with Similar Compounds

Lissamine rhodamine B PEG3 azide is unique in its combination of a fluorescent dye with a PEG3 linker and an azide functional group. Similar compounds include:

This compound stands out due to its improved solubility and reduced steric hindrance, making it more versatile for various labeling applications .

Properties

Molecular Formula

C39H46N6O9S2

Molecular Weight

807.0 g/mol

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/C39H46N6O9S2/c40-43-41-11-17-51-19-21-53-22-20-52-18-12-42-55(46,47)28-9-10-29(34(25-28)56(48,49)50)35-32-23-26-5-1-13-44-15-3-7-30(36(26)44)38(32)54-39-31-8-4-16-45-14-2-6-27(37(31)45)24-33(35)39/h9-10,23-25,42H,1-8,11-22H2

InChI Key

VFNJFDPCTAAUHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCOCCOCCOCCN=[N+]=[N-])S(=O)(=O)[O-])CCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.